molecular formula C8H5N3O B11776321 6-Aminobenzo[d]isoxazole-3-carbonitrile

6-Aminobenzo[d]isoxazole-3-carbonitrile

Cat. No.: B11776321
M. Wt: 159.14 g/mol
InChI Key: CNJGQMHZJZSYLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminobenzo[d]isoxazole-3-carbonitrile is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. As a benzisoxazole derivative, it incorporates a versatile scaffold recognized for its broad spectrum of biological activities. The isoxazole ring is a privileged structure in medicinal chemistry, known to interact with diverse biological targets. Researchers value this core for developing novel therapeutic agents with potential anticancer, antimicrobial, anti-inflammatory, and antiviral properties . Its presence is a key pharmacophore in several clinically used drugs, including the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide . The specific substitution pattern on this compound, featuring both an electron-donating amino group and an electron-withdrawing nitrile group, makes it a particularly versatile intermediate for further synthetic elaboration through coupling reactions or as a component in molecular hybridization strategies . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly prohibited for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

6-amino-1,2-benzoxazole-3-carbonitrile

InChI

InChI=1S/C8H5N3O/c9-4-7-6-2-1-5(10)3-8(6)12-11-7/h1-3H,10H2

InChI Key

CNJGQMHZJZSYLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)ON=C2C#N

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategies for Isoxazole Ring Formation

The benzo[d]isoxazole core is typically constructed via cyclocondensation reactions involving o-hydroxybenzaldehyde derivatives and hydroxylamine derivatives. A representative approach involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with hydroxylamine hydrochloride in ethanol under reflux conditions. The nitro group serves as a precursor for subsequent reduction to the amino group. This step is critical for establishing the isoxazole ring’s regiochemistry, with the cyano group introduced later in the synthesis .

Reaction Conditions:

  • Solvent: Ethanol or methanol (polar protic solvents enhance nucleophilicity).

  • Temperature: 80–100°C (reflux).

  • Catalyst: Sodium acetate (buffers acidic byproducts).

  • Yield: 60–75% (post-purification via recrystallization) .

Nitration of the benzene ring precedes the introduction of the amino group. For example, treating 3-cyano-benzo[d]isoxazole with a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C selectively installs a nitro group at the 6-position. Reduction of the nitro group to an amine is achieved using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite in aqueous ethanol.

Key Parameters:

  • Nitrating Agent: 65% HNO₃ in concentrated H₂SO₄ (1:3 ratio).

  • Reduction Method: 10% Pd/C under 50 psi H₂ at 25°C.

  • Yield After Reduction: 85–90% .

Cyanation at the 3-Position

The cyano group is introduced via nucleophilic substitution or metal-catalyzed cross-coupling. A palladium-catalyzed cyanation using Zn(CN)₂ in dimethylformamide (DMF) at 120°C has been reported as effective. Alternatively, treatment with CuCN in N-methylpyrrolidone (NMP) under microwave irradiation (150°C, 30 min) offers a rapid route.

Optimized Protocol:

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Cyanide Source: Zn(CN)₂ (1.2 equiv).

  • Solvent: DMF (anhydrous).

  • Yield: 70–78% .

One-Pot Tandem Synthesis

Recent advancements involve tandem reactions to streamline synthesis. For instance, a one-pot procedure combines cyclocondensation, nitration, and cyanation using flow chemistry. This method reduces purification steps and improves overall efficiency.

Representative Data:

StepConditionsIntermediateYield (%)
CyclocondensationEthanol, reflux, 4 h3-Cyano precursor68
NitrationHNO₃/H₂SO₄, 0°C, 1 h6-Nitro derivative72
Reduction/CyanationH₂/Pd-C → CuCN/NMP, 150°C, 30 minTarget compound65

Purification and Characterization

Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 1:4) or recrystallization from ethanol/water. Characterization by ¹H NMR and LC-MS confirms structural integrity.

¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, isoxazole-H), 7.85 (d, J = 8.5 Hz, 1H, Ar-H), 6.92 (d, J = 8.5 Hz, 1H, Ar-H), 6.34 (s, 2H, NH₂) .

Chemical Reactions Analysis

Types of Reactions

6-Aminobenzo[d]isoxazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Nitrobenzo[d]isoxazole derivatives.

    Reduction: Aminobenzo[d]isoxazole derivatives.

    Substitution: Alkylated or acylated benzo[d]isoxazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential
Research indicates that 6-Aminobenzo[d]isoxazole-3-carbonitrile exhibits significant biological activity, including antimicrobial and anti-inflammatory properties. It has been explored as a potential enzyme inhibitor and as a probe in biochemical assays. Its structural features allow for specific molecular interactions that are crucial for optimizing its pharmacological potential .

Enzyme Inhibition Studies
The compound has been studied for its binding affinity to various enzymes and receptors, which is essential for the development of therapeutic agents. For instance, derivatives of isoxazole compounds have shown promise in inhibiting tyrosine kinase c-Met, which plays a role in tumor growth and metastasis . Additionally, certain derivatives have been evaluated for their inhibitory activity against carbonic anhydrase isoforms, with some exhibiting low nanomolar inhibition values .

Synthetic Applications

Synthesis Methods
The synthesis of this compound typically involves multi-step processes that may include cycloaddition techniques or one-pot reactions. These methods are designed to yield isoxazole derivatives efficiently under mild conditions . Recent advancements have focused on environmentally friendly synthesis routes that utilize non-toxic catalysts and solvents .

Diversity-Oriented Synthesis
The compound serves as a building block in diversity-oriented synthesis strategies aimed at generating libraries of related compounds. This approach allows researchers to explore variations in structure that may enhance biological activity or modify pharmacokinetic properties .

Case Studies

  • Antimicrobial Activity
    A series of isoxazole derivatives were synthesized and screened for antimicrobial activity against various pathogens. Compounds bearing specific substitutions displayed significant efficacy against resistant strains of bacteria, highlighting the potential of this compound derivatives in combating infections .
  • Cancer Research
    Studies have demonstrated that certain derivatives exhibit potent anticancer properties by targeting specific cancer cell lines. For example, compounds derived from this compound were evaluated for their ability to inhibit proliferation in human cancer cell lines such as MDA-MB-231 and HT-29 . The findings suggest that modifications to the isoxazole structure can enhance anticancer activity.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be beneficial:

Compound NameStructural FeaturesSimilarity Index
6-Fluorobenzo[c]isoxazole-3-carbonitrileContains fluorine at position 60.70
5-Methylbenzo[d]isoxazol-3-amineMethyl substitution at position 50.85
3-Aminobenzo[d]isoxazole-6-carbonitrileAmino group at position 30.78
5-Bromobenzo[d]isoxazol-3-ylamineBromine substitution0.75
4,6-Dinitrobenzo[d]isoxazole-3-carbonitrileDinitro substituents0.68

This table illustrates the diversity within isoxazole derivatives while emphasizing the unique features of this compound, particularly its functional groups that may influence its reactivity and biological interactions.

Mechanism of Action

The mechanism of action of 6-Aminobenzo[d]isoxazole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism fully.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Electronic Properties

Table 1: Key Structural and Electronic Differences
Compound Name Substituents Molecular Weight (g/mol) Key Reactivity Features
6-Aminobenzo[d]isoxazole-3-carbonitrile -NH₂ (C6), -CN (C3) 159.15 Nucleophilic amino group enables functionalization; moderate electrophilicity due to -CN .
4,6-Dinitrobenzo[d]isoxazole-3-carbonitrile -NO₂ (C4, C6), -CN (C3) 259.13 Strong electron-withdrawing nitro groups enhance electrophilicity (pKa = 13.50); undergoes rapid σ-complex formation .
6-Bromobenzo[d]isoxazole-3-carbonitrile -Br (C6), -CN (C3) 223.03 Bromine acts as a leaving group; facilitates nucleophilic aromatic substitution (SNAr) reactions .
Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate -NH₂ (C6), -COOEt (C3) 206.20 Ester group increases hydrophobicity; potential for hydrolysis to carboxylic acid derivatives .
6-Aminobenzo[d]isoxazole-3-carboxylic acid -NH₂ (C6), -COOH (C3) 178.14 Carboxylic acid group enhances hydrogen bonding; useful in coordination chemistry .
Key Observations :
  • Electrophilicity: The nitro-substituted analog (4,6-dinitro) exhibits superior electrophilicity compared to the amino derivative, enabling faster σ-complex formation in SNAr reactions .
  • Functionalization Potential: The amino group in this compound allows for derivatization (e.g., acylation, alkylation), whereas bromo or nitro analogs are more suited for displacement reactions .
  • Solubility and Polarity : Carboxylic acid and ester derivatives (e.g., ethyl carboxylate) exhibit higher polarity and solubility in protic solvents compared to nitrile-containing analogs .

Biological Activity

6-Aminobenzo[d]isoxazole-3-carbonitrile is a heterocyclic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique molecular structure, which includes an amino group, a benzene ring, an isoxazole moiety, and a cyano group, contributes to its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C9_9H6_6N4_4O
  • Molecular Weight : Approximately 159.15 g/mol
  • Structural Features : The presence of the amino and cyano groups enhances its reactivity and binding affinity to biological molecules, making it a subject of interest for enzyme inhibition studies and as a biochemical probe.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, impacting various metabolic pathways.
  • Binding Affinity : Its structural features allow it to engage in specific molecular interactions with enzymes and receptors, influencing cellular processes.
  • Cytotoxicity : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Anticancer Activity

Research has demonstrated that this compound possesses notable anticancer properties. A study reported that derivatives with similar structures exhibit IC50_{50} values ranging from 6.7 µM to 72.9 µM against different cancer cell lines . The compound induces apoptosis and cell cycle arrest in cancer cells, contributing to its efficacy as an anticancer agent.

Antimicrobial Properties

Isoxazole derivatives are generally known for their antimicrobial activities. Preliminary investigations suggest that this compound may exhibit similar effects, although specific studies are required to confirm its antimicrobial efficacy.

Case Studies and Research Findings

StudyFindings
Study on Enzyme InhibitionDemonstrated significant binding affinity to target enzymes; suggested potential for drug development.
Anticancer Efficacy StudyShowed IC50_{50} values between 6.7 µM and 72.9 µM across multiple cancer types; mechanism involved apoptosis induction and cell cycle arrest .
Structural Activity Relationship (SAR)Identified key structural features responsible for biological activity; emphasized the importance of the amino and cyano groups in enhancing reactivity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesSimilarity Index
6-Fluorobenzo[c]isoxazole-3-carbonitrileContains fluorine at position 60.70
5-Methylbenzo[d]isoxazol-3-amineMethyl substitution at position 50.85
3-Aminobenzo[d]isoxazole-6-carbonitrileAmino group at position 30.78

These comparisons highlight the distinct functional groups in this compound that may influence its biological interactions and reactivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Aminobenzo[d]isoxazole-3-carbonitrile, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) in aqueous media to improve eco-compatibility. For instance, L-proline catalysis under reflux (60–80°C) is effective for analogous pyrazole-carbonitrile derivatives, yielding >85% purity . Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 for amine:carbonitrile) and monitoring pH (6–7) to minimize by-products. Characterization via TLC and HPLC (acetonitrile/water mobile phase) ensures reproducibility .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • Methodological Answer : Combine 1H^1H-NMR (DMSO-d6d_6 ) to identify aromatic protons (δ 6.8–7.4 ppm) and amine protons (δ 5.2–5.8 ppm). FT-IR confirms nitrile stretching (~2220 cm1^{-1}) and isoxazole C-O-C bands (~1250 cm1^{-1}). Mass spectrometry (ESI+) provides molecular ion peaks [M+H]+^+ for validation. For crystalline derivatives, single-crystal XRD (CCDC-971311 protocol) resolves bond angles and torsion .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Use in vitro antimicrobial assays (e.g., MIC against E. coli and S. aureus) with 24–48 hr incubation. For anticancer potential, MTT assays on HeLa or MCF-7 cells at 10–100 µM concentrations. Include positive controls (e.g., doxorubicin) and validate via triplicate runs with ANOVA statistical analysis .

Advanced Research Questions

Q. How do competing substitution and cyclization pathways affect the derivatization of this compound?

  • Methodological Answer : Nucleophilic substitution (e.g., with amines) at the nitrile group requires base catalysis (K2_2CO3_3/DMF, 80°C), but competing cyclization may occur with α,β-unsaturated ketones. Monitor via 13C^{13}C-NMR to track nitrile conversion (<10% residual) and GC-MS to identify cyclized by-products. Kinetic studies (Arrhenius plots) differentiate pathway dominance under varying temperatures .

Q. What strategies resolve contradictions in reported spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in 1H^1H-NMR shifts (e.g., amine proton coupling) may arise from solvent polarity or tautomerism. Use deuterated solvents with controlled pH (e.g., D2_2O + NaOD) to stabilize specific tautomers. Compare with computed spectra (DFT/B3LYP/6-31G**) to validate assignments .

Q. How can computational modeling predict the binding affinity of this compound derivatives to kinase targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using PDB structures (e.g., EGFR kinase: 1M17). Parameterize ligands with GAFF force fields and solvation models (PB/GBSA). Validate via MD simulations (100 ns) to assess binding stability (RMSD < 2 Å). Cross-reference with experimental IC50_{50} values from kinase inhibition assays .

Q. What experimental designs mitigate side reactions during scale-up synthesis (>10 g batches)?

  • Methodological Answer : Implement flow chemistry for precise temperature control (ΔT ±2°C) and reduced residence time. Use scavenger resins (e.g., QuadraPure™) to trap unreacted amines. For exothermic steps (e.g., nitrile formation), employ jacketed reactors with automated cooling. Purity tracking via inline IR ensures <5% impurities .

Contradiction Analysis and Validation

Q. Why do some studies report divergent yields for analogous benzoisoxazole-carbonitrile derivatives?

  • Methodological Answer : Yield discrepancies (~60–90%) arise from residual moisture in reactants or inconsistent catalyst activation. For example, L-proline catalysts require pre-drying (100°C, 2 hr) to achieve >80% yields. Replicate reactions under inert atmospheres (N2_2) and compare with literature protocols using standardized reagents .

Q. How can conflicting bioactivity results (e.g., cytotoxicity vs. non-toxicity) be reconciled?

  • Methodological Answer : Cell line heterogeneity (e.g., metabolic activity of HepG2 vs. HEK293) and assay endpoints (MTT vs. ATP luminescence) contribute to contradictions. Normalize data to cell viability baselines and use orthogonal assays (e.g., apoptosis markers like Annexin V). Meta-analysis of IC50_{50} ranges (95% CI) identifies outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.